

# analytical methods for N-(4-chlorophenyl)nicotinamide characterization

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## Compound of Interest

Compound Name: *N*-(4-chlorophenyl)pyridine-3-carboxamide

CAS No.: 14621-03-5

Cat. No.: B188973

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Application Note: Comprehensive Analytical Characterization of N-(4-Chlorophenyl)nicotinamide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals  
Content Type: Application Note & Validated Analytical Protocols

## Executive Summary & Scientific Context

N-(4-chlorophenyl)nicotinamide is a critical structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-angiogenic agents[1]. The molecule features a basic pyridine ring, a hydrogen-bonding amide linkage, and a halogenated aryl group. Due to these diverse functional groups, the compound exhibits specific physicochemical behaviors—such as pH-dependent solubility and potential polymorphism—that complicate routine analysis.

This application note details a comprehensive, self-validating analytical workflow encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-

High Resolution Mass Spectrometry (LC-HRMS), and solid-state thermal analysis. Every protocol is designed with built-in system suitability testing (SST) to ensure absolute data integrity.

## Structural Elucidation via NMR Spectroscopy

### Causality of Experimental Design

To confirm the integrity of the amide linkage and the para-substituted chlorophenyl ring, 1D (

H,

C) and 2D NMR techniques are employed. Deuterated dimethyl sulfoxide (DMSO-

) is strictly selected as the solvent over CDCl

. The rationale is twofold:

- Solubility: Halogenated nicotinamides often exhibit poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding. DMSO- disrupts these networks, ensuring complete dissolution.
- Proton Exchange Dynamics: DMSO- slows the chemical exchange rate of the amide N-H proton. This allows the N-H proton to be observed as a distinct, sharp singlet downfield ( 10.5 ppm), which is a critical diagnostic marker for confirming the amide bond formation[2].

## Self-Validating Protocol: H and C NMR

- System Suitability (SST): Prior to sample acquisition, run a standard sample of 1% ethylbenzene in CDCl

to verify

H lineshape (non-spinning < 0.5 Hz at 50% peak height). Do not proceed if the magnet is poorly shimmed.

- Sample Preparation: Dissolve exactly 15.0 mg of N-(4-chlorophenyl)nicotinamide in 0.6 mL of DMSO-

containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

- Acquisition Parameters:
  - H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s, 30° pulse angle.
  - C NMR: 100 MHz, 1024 scans, D1 of 2.0 s, with H decoupling.

## Quantitative Data: Expected NMR Chemical Shifts

Nucleus	Chemical Shift ( , ppm)	Multiplicity	Integration	Structural Assignment
H	10.58	Singlet (s)	1H	Amide N-H
H	9.12	Doublet (d, J = 2.0 Hz)	1H	Pyridine H-2
H	8.75	Doublet of doublets (dd, J = 4.8, 1.6 Hz)	1H	Pyridine H-6
H	8.31	Doublet of triplets (dt, J = 8.0, 2.0 Hz)	1H	Pyridine H-4
H	7.82	Doublet (d, J = 8.8 Hz)	2H	Phenyl H-2', H-6'
H	7.58	Doublet of doublets (dd, J = 8.0, 4.8 Hz)	1H	Pyridine H-5
H	7.44	Doublet (d, J = 8.8 Hz)	2H	Phenyl H-3', H-5'

## Purity and Mass Confirmation via LC-HRMS

### Causality of Experimental Design

A reversed-phase C18 column is employed to separate the target compound from potential synthetic impurities (e.g., unreacted 4-chloroaniline or nicotinic acid). The mobile phase is modified with 0.1% formic acid. As demonstrated in validated chromatographic studies of nicotinamide derivatives[3][4], the acidic modifier is critical. The pyridine nitrogen has a pKa of 3.3; maintaining the mobile phase pH below 3.0 ensures complete protonation of the molecule. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase and maximizes ionization efficiency in positive Electrospray Ionization (+ESI) mode.

### Self-Validating Protocol: LC-HRMS

- System Suitability Testing (SST): Inject a blank (DMSO) followed by a reference standard of nicotinamide. Verify that retention time stability is RSD < 1%, peak asymmetry factor is between 0.9 and 1.2, and mass accuracy is < 5 ppm error.
- Sample Preparation: Dilute the sample to 10 g/mL in Methanol:Water (50:50, v/v).
- Chromatographic Conditions: Column: C18 (100 2.1 mm, 1.7 m). Flow rate: 0.4 mL/min. Injection volume: 2 L. Column temperature: 40 °C.

### Quantitative Data: LC Gradient & MS Parameters

Time (min)	% Mobile Phase A (H O + 0.1% FA)	% Mobile Phase B (MeCN + 0.1% FA)
0.0	95	5
1.0	95	5
7.0	5	95
9.0	5	95
9.1	95	5
12.0	95	5

#### High-Resolution Mass Spectrometry (+ESI) Parameters:

- Capillary Voltage: 3.0 kV
- Desolvation Temperature: 350 °C
- Precursor Ion [M+H]

: Calculated m/z 233.0476 (Formula: C

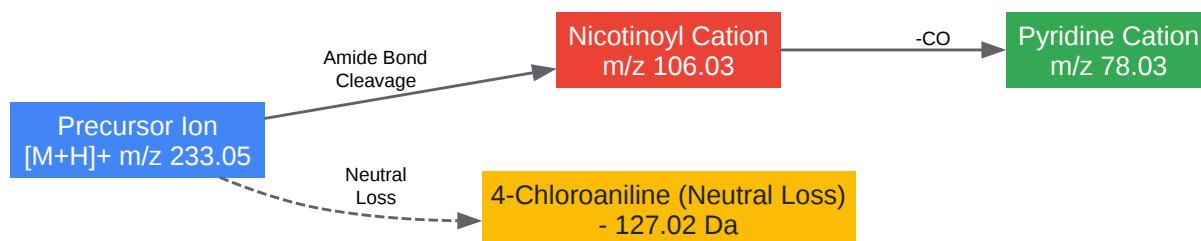
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## Fragmentation Pathway Visualization



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Proposed positive ESI LC-MS/MS fragmentation pathway for N-(4-chlorophenyl)nicotinamide.

## Solid-State Characterization (FTIR and DSC) Causality of Experimental Design

Solid-state characterization is vital for identifying polymorphism, which directly impacts bioavailability. Attenuated Total Reflectance (ATR) FTIR is chosen over KBr pelleting to prevent pressure-induced polymorphic transitions during sample preparation. Differential Scanning Calorimetry (DSC) is performed at a strictly controlled heating rate of 10 °C/min. Faster rates can cause thermal lag, while slower rates may induce premature thermal degradation of the halogenated amide before the true melting endotherm is recorded.

### Self-Validating Protocol: Thermal & Vibrational Analysis

- FTIR SST (Background Calibration): Collect a background spectrum of the clean diamond ATR crystal. The energy throughput must be > 80% with no residual organic peaks.
- FTIR Acquisition: Place 2 mg of powder on the ATR crystal. Apply consistent pressure. Acquire 32 scans from 4000 to 400 cm at 4 cm resolution. Look for the diagnostic Amide I band (C=O stretch) at 1650 cm and Amide II band (N-H bend) at

1530 cm

- DSC SST (Cell Calibration): Calibrate the DSC cell constant and temperature axis using high-purity Indium (

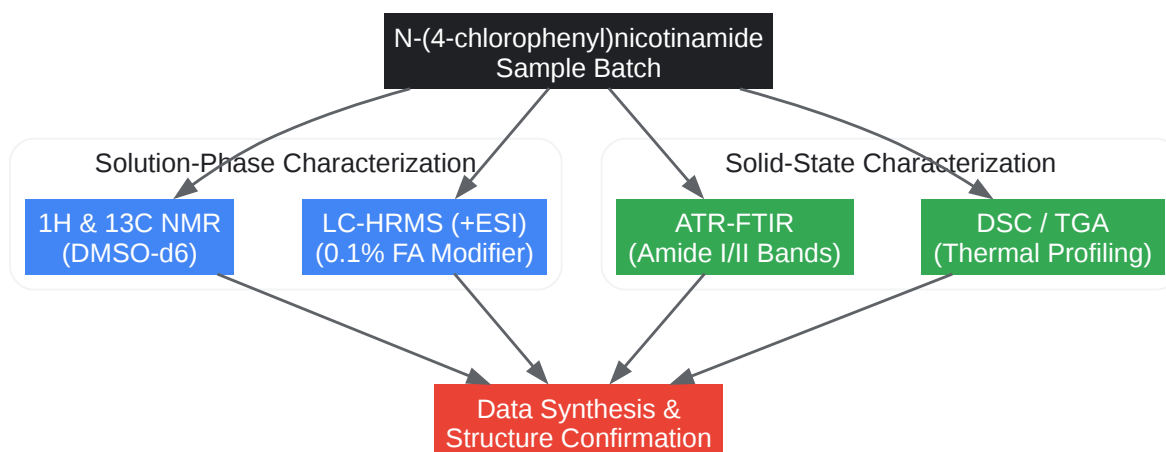
= 156.6 °C,

= 28.45 J/g) prior to sample analysis.

- DSC Acquisition: Weigh 3.0

0.1 mg of sample into a standard aluminum pan. Crimp with a pinhole lid to allow volatile release. Heat from 25 °C to 250 °C at 10 °C/min under a dry nitrogen purge (50 mL/min). Record the sharp melting endotherm onset to confirm crystalline purity.

## Comprehensive Analytical Workflow



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Comprehensive analytical workflow for N-(4-chlorophenyl)nicotinamide characterization.

## References

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## Sources

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